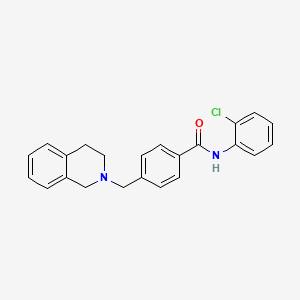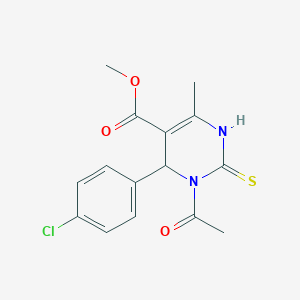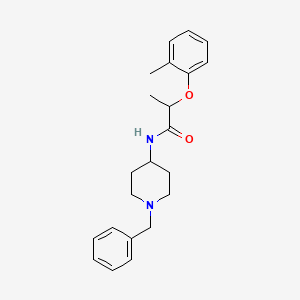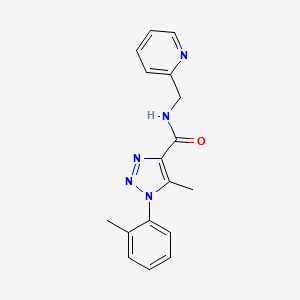
N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide, also known as BD 1063, is a selective kappa opioid receptor antagonist. It is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
作用机制
N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063 works by binding to the kappa opioid receptor and blocking its activation. This can lead to a decrease in the effects of kappa opioid receptor activation, such as pain relief, sedation, and dysphoria.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the effects of kappa opioid receptor activation, including pain relief, sedation, and dysphoria. It has also been shown to have potential applications in the study of addiction and depression.
实验室实验的优点和局限性
One advantage of using N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063 in lab experiments is its selectivity for the kappa opioid receptor. This allows researchers to study the effects of kappa opioid receptor activation specifically, without interference from other opioid receptors. One limitation of using N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063 is its potential for off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063. One potential direction is the development of more selective kappa opioid receptor antagonists, which could improve the specificity of experiments. Another potential direction is the study of the effects of kappa opioid receptor activation in different disease states, such as chronic pain, addiction, and depression. Finally, the development of novel therapeutic agents based on the structure of N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063 could have potential applications in the treatment of these diseases.
合成方法
The synthesis of N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063 involves several steps. First, 2-chloroaniline is reacted with 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoic acid to form the intermediate compound. This intermediate is then treated with thionyl chloride to form the acid chloride, which is then reacted with N,N-dimethylformamide to form the final product, N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063.
科学研究应用
N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063 has been studied for its potential applications in scientific research. It is a selective kappa opioid receptor antagonist, which means that it can block the effects of kappa opioid receptor activation. This has potential applications in the study of pain, addiction, and depression.
属性
IUPAC Name |
N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O/c24-21-7-3-4-8-22(21)25-23(27)19-11-9-17(10-12-19)15-26-14-13-18-5-1-2-6-20(18)16-26/h1-12H,13-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJLKVCPANXFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine](/img/structure/B5122466.png)
![{4-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5122482.png)

![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5122499.png)

![N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5122514.png)
![2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5122522.png)
![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-fluorophenyl)urea](/img/structure/B5122526.png)




![2-chloro-6-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5122549.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol](/img/structure/B5122559.png)